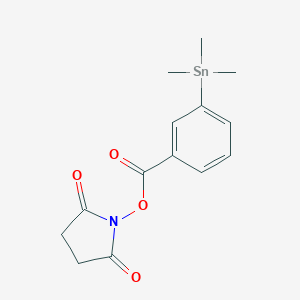

N-Succinimidyl 3-Trimethylstannyl-benzoate

描述

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-trimethylstannylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8NO4.3CH3.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;;;;/h1-2,4-5H,6-7H2;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWLNYODPPEZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153738 | |

| Record name | N-Succinimidyl 3-(trimethylstannyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122856-01-3 | |

| Record name | N-Succinimidyl 3-(trimethylstannyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122856013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Succinimidyl 3-(trimethylstannyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Succinimidyl 3-(Trimethylstannyl)benzoate: Properties, Synthesis, and Applications in Bioconjugation and Radiochemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinimidyl 3-(trimethylstannyl)benzoate is a heterobifunctional crosslinking agent of significant interest in the fields of bioconjugation and radiopharmaceutical development.[1][2] Its unique structure incorporates two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and an aromatic trimethylstannyl group. The NHS ester provides a highly efficient means of coupling the molecule to primary amines on biomolecules, such as the lysine residues of antibodies, to form stable amide bonds.[3][4] Concurrently, the trimethylstannyl group serves as a versatile precursor for radiohalogenation, allowing for the facile introduction of radioisotopes like iodine (¹²⁵I, ¹³¹I) or astatine (²¹¹At) via electrophilic substitution.[5][6]

This dual functionality makes N-Succinimidyl 3-(trimethylstannyl)benzoate an invaluable tool for the indirect radiolabeling of sensitive biological macromolecules. By separating the conjugation step from the radiolabeling step, the biomolecule is shielded from potentially harsh oxidizing conditions, preserving its structural integrity and biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this reagent, with a focus on the underlying chemical principles and field-proven protocols.

Part 1: Core Chemical Properties and Structure

The utility of N-Succinimidyl 3-(trimethylstannyl)benzoate stems directly from its molecular architecture. Understanding its physicochemical properties is paramount for its successful application.

| Property | Value | Source(s) |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-trimethylstannylbenzoate | [7][8] |

| Common Synonyms | m-MeATE, N-Succinimidyl 3-(trimethylstannyl)benzoate | [6][7] |

| CAS Number | 122856-01-3 | [7][9][10] |

| Molecular Formula | C₁₄H₁₇NO₄Sn | [7][9][10] |

| Molecular Weight | 382.00 g/mol | [7][9] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 72-76°C | [2] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate | [2] |

| Storage Conditions | Hygroscopic, store at -20°C under an inert atmosphere | [2] |

Structural Analysis and Functional Causality

-

N-Hydroxysuccinimide (NHS) Ester: This functional group is the cornerstone of the molecule's bioconjugation capability. An NHS ester is an "activated" ester, meaning the N-hydroxysuccinimide moiety is an excellent leaving group.[11] This is because the resulting N-hydroxysuccinimide anion is stabilized by resonance across its two carbonyl groups, which significantly lowers the activation energy for nucleophilic attack by an amine.[11] This high reactivity enables efficient amide bond formation under mild, physiologically relevant pH conditions (typically pH 7.2-8.5).[12]

-

Trimethylstannyl Group: This organotin moiety is the reactive site for radiohalogenation. The carbon-tin bond on the aromatic ring is susceptible to electrophilic cleavage.[13] In a process known as radioiododestannylation, an electrophilic radioiodine species (generated from an iodide salt using an oxidizing agent) readily displaces the trimethylstannyl group to form a stable carbon-iodine bond.[6][14] This reaction is highly efficient and proceeds rapidly under mild conditions, making it ideal for incorporating radiohalogens into a pre-conjugated molecule.

Part 2: Synthesis and Characterization

The synthesis of N-Succinimidyl 3-(trimethylstannyl)benzoate is typically a two-stage process involving the preparation of the organotin-functionalized benzoic acid followed by its activation to the corresponding NHS ester.

Caption: General synthetic workflow for N-Succinimidyl 3-trimethylstannyl-benzoate.

Experimental Protocol: Synthesis

Part A: Synthesis of 3-(Trimethylstannyl)benzoic Acid (Precursor)

This protocol is a representative example based on Stille coupling principles.[15][16]

-

Setup: To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add 3-Iodobenzoic acid (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and anhydrous toluene.

-

Reagent Addition: Add hexamethylditin ((Me₃Sn)₂) (1.1 eq) to the mixture via syringe.

-

Reaction: Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part B: Synthesis of N-Succinimidyl 3-(Trimethylstannyl)benzoate

This protocol employs a standard carbodiimide-mediated coupling method.[3][17]

-

Dissolution: Dissolve 3-(trimethylstannyl)benzoic acid (1.0 eq)[18][19] and N-hydroxysuccinimide (1.1 eq) in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) in a dry flask.

-

Cooling: Cool the solution to 0°C in an ice bath. This is critical to minimize side reactions and potential racemization if chiral centers were present.

-

Coupling Agent Addition: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same solvent dropwise to the cooled mixture. The DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3]

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU), the byproduct of the reaction, will form.

-

Purification: Filter off the DCU precipitate. Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography.

Analytical Characterization

-

¹H NMR: The proton NMR spectrum provides definitive structural confirmation. Expected signals include singlets for the nine protons of the trimethylstannyl group, aromatic protons on the benzoate ring, and a singlet for the four equivalent protons of the succinimide ring.[20]

-

¹³C NMR & ¹¹⁹Sn NMR: These techniques can further confirm the carbon skeleton and the presence of the tin atom, respectively.

-

Mass Spectrometry (MS): ESI-MS will show the molecular ion peak corresponding to the calculated mass, confirming the compound's identity and purity.[21][22]

-

Infrared (IR) Spectroscopy: Key stretches include the characteristic NHS ester carbonyl peaks and aromatic C-H bands.[21]

Part 3: Application in Indirect Antibody Labeling

The premier application of this reagent is the indirect radiolabeling of antibodies, a process that preserves antibody immunoreactivity by avoiding direct exposure to harsh labeling conditions.[17][21]

Caption: Two-step workflow for indirect antibody radiolabeling.

Experimental Protocol: Indirect Labeling

Step 1: Antibody Conjugation

-

Antibody Preparation: Prepare the antibody in a suitable conjugation buffer, such as phosphate-buffered saline (PBS) or borate buffer, at a pH of 7.4-8.5. The slightly basic pH is a crucial compromise: it deprotonates a sufficient fraction of the lysine ε-amino groups to make them nucleophilic while minimizing the competing hydrolysis of the NHS ester.[12]

-

Reagent Preparation: Prepare a fresh stock solution of N-Succinimidyl 3-(trimethylstannyl)benzoate in an anhydrous, water-miscible organic solvent like DMSO or DMF.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the reagent solution to the antibody solution. The optimal ratio must be determined empirically for each antibody to balance labeling efficiency with the preservation of immunoreactivity. Incubate the reaction for 1-2 hours at room temperature or 4°C.

-

Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (e.g., using a Sephadex G-25 column), dialysis, or tangential flow filtration. The purified stannylated antibody conjugate is now ready for radiolabeling or storage.

Step 2: Radioiododestannylation

-

Reaction Setup: To the purified stannylated antibody conjugate in a suitable buffer, add the radioisotope (e.g., Na¹²⁵I).

-

Oxidation: Initiate the reaction by adding a mild oxidizing agent. Common choices include Chloramine-T or N-iodosuccinimide (NIS).[1][6] The amount of oxidant should be carefully controlled to be just sufficient for the labeling reaction to avoid oxidative damage to the antibody.

-

Reaction Time: Allow the reaction to proceed for 5-15 minutes at room temperature.

-

Quenching: Stop the reaction by adding a quenching agent, such as sodium metabisulfite, which reduces any remaining oxidant.

-

Final Purification & QC: Purify the final radiolabeled antibody from free radioiodine and other small molecules using size-exclusion chromatography. The radiochemical purity and specific activity should be determined using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).[6]

Part 4: Stability and Storage

The integrity of both the reagent and its antibody conjugate is critical for reproducible results.

-

Reagent Storage: N-Succinimidyl 3-(trimethylstannyl)benzoate is hygroscopic and susceptible to hydrolysis.[2] It must be stored desiccated at -20°C under an inert atmosphere. Allow the vial to warm to room temperature before opening to prevent condensation.

-

Conjugate Stability: The stability of the stannylated antibody conjugate is pH-dependent.[1][5]

-

High Stability: At a neutral or slightly basic pH (≥ 7.0), the C-Sn bond is stable. Conjugates can be stored in PBS at pH 7.4 for over 3 months at 4°C or frozen at -20°C without compromising the subsequent radiolabeling yield.[1][5]

-

Low Stability: At acidic pH (≤ 5.5), the conjugate is less stable due to protodestannylation, where a proton from the buffer replaces the trimethylstannyl group, rendering the conjugate incapable of being radiolabeled.[1]

-

Conclusion

N-Succinimidyl 3-(trimethylstannyl)benzoate is a sophisticated and highly effective bifunctional reagent that bridges the gap between protein chemistry and radiochemistry. Its design allows for the robust formation of antibody conjugates that serve as stable, high-quality precursors for radiohalogenation. By enabling a mild, indirect labeling strategy, it provides researchers and drug developers with a reliable method to produce radiolabeled antibodies for diagnostic imaging and radioimmunotherapy, while crucially preserving the biological function of the parent molecule. The protocols and principles outlined in this guide offer a framework for the successful application of this versatile chemical tool.

References

- Amerigo Scientific. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis.

- OpenOChem Learn. Stille Coupling.

- Peptide Solutions. N-Hydroxysuccinimide active ester.

- Organic Chemistry Portal. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3.

- Organic Chemistry Portal. Stille Coupling.

- ResearchGate. Stille coupling of aryl iodides with vinylstannanes.

- ACS Publications - Organometallics. Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization.

- ACS Publications - The Journal of Organic Chemistry. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3.

- PubChem. N-Succinimidyl 3-(trimethylstannyl)benzoate.

- Wikipedia. Stille reaction.

- ResearchGate. Shelf-Life of e-Lysyl-3-(Trimethylstannyl)Benzamide Immunoconjugates, Precursors for 211At Labeling of Antibodies.

- Pearson. There are many methods for activating a carboxylic acid in prepar...

- NIH - PMC. Shelf-Life of ɛ-Lysyl-3-(Trimethylstannyl)Benzamide Immunoconjugates, Precursors for 211At Labeling of Antibodies.

- PubMed. N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: Synthesis and Potential Utility for the Radioiodination of Monoclonal Antibodies.

- Santa Cruz Biotechnology. This compound.

- United States Biological. This compound - Data Sheet.

- PubChem. N-Succinimidyl-3-(tri-n-butylstannyl)benzoate.

- PubMed. Chloramine-T in high-specific-activity radioiodination of antibodies using N-succinimidyl-3-(trimethylstannyl)benzoate as an intermediate.

- Journal of Isotopes. Synthesis and ~(125)I Labeling of N-Succinimidyl-3-(tri-n-butylstannyl)benzoate.

- ChemicalBook. This compound.

- Pharmaffiliates. 3-Trimethylstannyl Benzoic Acid.

- ResearchGate. 1 H-NMR: N-succinimidyl 3-(tri-n-butylstannyl)benzoate (DMSO-d 6 ).

- NIH - PMC. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization.

- AKSci. Succinimidyl 3-(tri-N-butylstannyl)benzoate.

- Santa Cruz Biotechnology. 3-Trimethylstannyl Benzoic Acid.

- OSTI.GOV. Synthesis and {sup 125}I labeling of N-succinimidyl-3-(tri-n-butylstannyl)benzoate.

- LGC Standards. This compound.

- Mario Schubert - Supporting Information. Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins.

- PubMed. Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate.

- Vulcanchem. 3-Trimethylstannyl benzoic acid.

- Google Patents. Process for preparing substituted benzoic acid.

- TCI AMERICA. Bioconjugation Reagents.

- ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.

- Chemistry Research Journal. Synthesis and characterization of Benzoic Acid.

- NIH - PMC. Advances in Bioconjugation.

- ResearchGate. Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins.

- ResearchGate. New Approaches to the Characterization of Drug Candidates by Solid‐State NMR.

Sources

- 1. Shelf-Life of ɛ-Lysyl-3-(Trimethylstannyl)Benzamide Immunoconjugates, Precursors for 211At Labeling of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [chemicalbook.com]

- 3. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

- 4. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chloramine-T in high-specific-activity radioiodination of antibodies using N-succinimidyl-3-(trimethylstannyl)benzoate as an intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Succinimidyl 3-(trimethylstannyl)benzoate | C14H17NO4Sn | CID 129780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [lgcstandards.com]

- 9. scbt.com [scbt.com]

- 10. usbio.net [usbio.net]

- 11. There are many methods for activating a carboxylic acid in prepar... | Study Prep in Pearson+ [pearson.com]

- 12. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stille reaction - Wikipedia [en.wikipedia.org]

- 14. N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: synthesis and potential utility for the radioiodination of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 16. Stille Coupling [organic-chemistry.org]

- 17. Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pharmaffiliates.com [pharmaffiliates.com]

- 19. scbt.com [scbt.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and ~(125)I Labeling of N-Succinimidyl-3-(tri-n-butylstannyl)benzoate [tws.xml-journal.net]

- 22. Synthesis and {sup 125}I labeling of N-succinimidyl-3-(tri-n-butylstannyl)benzoate (Journal Article) | ETDEWEB [osti.gov]

A Comprehensive Technical Guide to N-Succinimidyl 3-Trimethylstannyl-benzoate (m-MeATE) in Bioconjugation and Radiopharmaceutical Development

This guide provides an in-depth exploration of N-Succinimidyl 3-Trimethylstannyl-benzoate, a critical reagent in the field of bioconjugation, with a particular focus on its application in the development of radiolabeled antibodies for therapeutic and diagnostic purposes. We will delve into its chemical properties, synthesis, and the mechanistic intricacies of its use in labeling sensitive biomolecules. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this compound in their work.

Introduction: The Strategic Importance of Bifunctional Chelating Agents

In the landscape of targeted therapeutics and diagnostics, particularly in oncology, the ability to selectively deliver a payload—be it a cytotoxic agent, a radionuclide, or an imaging agent—to a specific cellular target is paramount. This is often achieved by conjugating these payloads to monoclonal antibodies (mAbs) or other targeting vectors that recognize specific antigens on the cell surface. This compound serves as a bifunctional labeling reagent, bridging the gap between the targeting biomolecule and the payload. Its structure is ingeniously designed with two key functional moieties: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on proteins, and a trimethylstannyl group that facilitates efficient radiohalogenation.

Core Compound Specifications

This compound is a compound of significant interest for antibody labeling.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 122856-01-3 | [1][2][3][4][5] |

| Molecular Formula | C14H17NO4Sn | [1][2] |

| Molecular Weight | 382.00 g/mol | [1][6] |

| Alternate Names | 1-[[3-(Trimethylstannyl)benzoyl]oxy]-2,5-pyrrolidinedione; 3-(Trimethylstannyl)benzoic Acid 2,5-dioxo-1-pyrrolidinyl Ester | [1][2] |

| Purity | Typically ≥98% | [1] |

| Appearance | Colorless Liquid | [4] |

| Solubility | Dichloromethane, Ether, Ethyl Acetate | [3][4] |

| Storage Temperature | 4°C | [2][4] |

Part 1: The Chemistry of this compound in Bioconjugation

The utility of this compound lies in its bifunctional nature, enabling a two-stage approach to labeling biomolecules. This is particularly advantageous when direct labeling methods could damage the biomolecule or when the labeling conditions are not compatible with the biomolecule's stability.

Mechanism of Action

The overall workflow for using this compound in antibody labeling can be visualized as a two-step process:

Caption: Workflow for antibody radiolabeling using this compound.

Step 1: Radiohalogenation via Electrophilic Destannylation

The trimethylstannyl group is the key to the radiohalogenation process. This organotin moiety is susceptible to electrophilic substitution by a radiohalide (e.g., isotopes of iodine or astatine). This reaction, known as destannylation, is highly efficient and proceeds under mild conditions, which is crucial for preserving the integrity of the overall molecule. The reaction is typically facilitated by an oxidizing agent, such as Chloramine-T or N-chlorosuccinimide (NCS), which converts the halide into a more electrophilic species.[7][8] The choice of oxidant and reaction time can be optimized to achieve high radiochemical yields, often between 85% and 95%.[7]

Step 2: Antibody Conjugation via N-Hydroxysuccinimide (NHS) Ester Chemistry

The NHS ester is a highly reactive group that specifically targets primary amines, such as the epsilon-amine of lysine residues on the surface of antibodies. This reaction forms a stable amide bond, covalently linking the now-radiolabeled benzoate derivative to the antibody. This method is one of the most common and reliable for protein bioconjugation due to its efficiency and the stability of the resulting amide linkage.

Advantages Over Direct Labeling Methods

Direct radiohalogenation of antibodies, for instance, using methods like the Iodogen technique, can sometimes lead to denaturation or loss of immunoreactivity due to the harsh oxidizing conditions required. The use of this compound as an intermediate offers several advantages:

-

Preservation of Biological Activity : The mild conditions of both the destannylation and the NHS ester conjugation steps help to maintain the structural and functional integrity of the antibody.

-

Enhanced In Vivo Stability : Antibodies radiolabeled using this method have shown enhanced stability and improved tumor localization in vivo.[9]

-

Reduced Thyroid Uptake : A significant challenge in radioiodine therapy is the uptake of free radioiodine by the thyroid gland. Labeling via N-succinimidyl 3-(tri-n-butylstannyl)benzoate (a related compound) has been shown to result in considerably lower thyroid uptake compared to the Iodogen method.[10]

Part 2: Experimental Protocols and Considerations

The following protocols are provided as a general guideline and should be optimized for specific antibodies and applications.

Protocol 1: Radioiodination of this compound

This protocol describes the labeling of the linker with Iodine-125.

Materials:

-

This compound (m-MeATE)

-

Sodium [¹²⁵I]iodide

-

Chloramine-T solution

-

Sodium metabisulfite solution

-

Phosphate buffered saline (PBS), pH 7.4

-

Ethyl acetate

-

Sep-Pak C18 cartridge

Procedure:

-

To a shielded vial, add a solution of this compound in a suitable organic solvent (e.g., methanol).

-

Add the desired amount of Sodium [¹²⁵I]iodide.

-

Initiate the reaction by adding a freshly prepared solution of Chloramine-T. Allow the reaction to proceed for a short duration (typically 1-5 minutes) at room temperature.

-

Quench the reaction by adding sodium metabisulfite solution.

-

Extract the radioiodinated product into ethyl acetate.

-

Purify the product using a Sep-Pak C18 cartridge, eluting with an appropriate solvent system to separate the labeled ester from unreacted iodide and other impurities.

Protocol 2: Conjugation of Radioiodinated Linker to a Monoclonal Antibody

Materials:

-

Purified radioiodinated N-succinimidyl iodobenzoate

-

Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.2-8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Evaporate the solvent from the purified radioiodinated linker under a gentle stream of nitrogen.

-

Reconstitute the linker in a small volume of a dry, amine-free organic solvent (e.g., DMSO).

-

Add the linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired degree of labeling without compromising antibody function.

-

Allow the conjugation reaction to proceed at room temperature or 4°C for a specified time (e.g., 30-60 minutes).

-

Separate the labeled antibody from the unreacted linker and other small molecules using a size-exclusion chromatography column equilibrated with PBS.

-

Determine the radiochemical purity and specific activity of the final product.

Quality Control and Characterization

The success of the labeling procedure is contingent on rigorous quality control. Key parameters to assess include:

-

Radiochemical Yield and Purity : Determined by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Specific Activity : The amount of radioactivity per unit mass of antibody (e.g., kBq/µg).[7]

-

Immunoreactivity : Assessed through binding assays to the target antigen to ensure that the conjugation process has not compromised the antibody's binding affinity.

Part 3: Advanced Applications and Future Directions

The principles underlying the use of this compound extend beyond radioiodination.

Astatination for Targeted Alpha Therapy

Astatine-211 (²¹¹At) is a promising alpha-emitting radionuclide for targeted cancer therapy.[11] The high linear energy transfer of alpha particles makes them highly cytotoxic to cancer cells with minimal damage to surrounding healthy tissue. This compound is an effective precursor for astatination, with labeling efficiencies reported in the range of 69-95%.[9] The resulting ²¹¹At-labeled antibodies have shown low deastatination and retained immunoreactivity.[9]

Caption: Comparison of different stannylated benzoate linkers for radiohalogenation.

Structural Analogs and Their Impact

Research has explored variations of the stannyl benzoate linker to optimize its properties. For instance, N-succinimidyl 3-(tri-n-butylstannyl)benzoate (ATE) and N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate (MATE) are related compounds.[10] While the core mechanism remains the same, the nature of the alkyl group on the tin atom (trimethyl vs. tri-n-butyl) and substitutions on the benzene ring can influence reaction kinetics, labeling efficiency, and the biodistribution of the final radiolabeled antibody.[8][10] For example, the radioiododestannylation of MATE proceeds more slowly than that of ATE.[10]

Conclusion

This compound is a versatile and powerful tool in the arsenal of the medicinal chemist and drug development scientist. Its well-defined, two-step mechanism allows for the efficient and gentle labeling of sensitive biomolecules, particularly monoclonal antibodies, with radiohalogens. This has profound implications for the development of next-generation radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy. As our understanding of targeted therapies continues to evolve, the principles embodied in the design and application of this bifunctional linker will undoubtedly continue to play a crucial role in advancing the field.

References

-

Liu Z, et al. Synthesis and ¹²⁵I Labeling of N-Succinimidyl-3-(tri-n-butylstannyl)benzoate. Journal of Nuclear and Radiochemistry. 2005. [Link]

-

Garg PK, et al. N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: Synthesis and Potential Utility for the Radioiodination of Monoclonal Antibodies. Nucl Med Biol. 1993 May;20(4):379-87. [Link]

-

Elgqvist J, et al. Chloramine-T in high-specific-activity radioiodination of antibodies using N-succinimidyl-3-(trimethylstannyl)benzoate as an intermediate. J Labelled Comp Radiopharm. 2004 Apr 30;47(5):305-15. [Link]

-

OSTI.GOV. Synthesis and ¹²⁵I labeling of N-succinimidyl-3-(tri-n-butylstannyl)benzoate. [Link]

-

PubChem. N-Succinimidyl 3-(trimethylstannyl)benzoate. [Link]

-

Lindegren S, et al. Shelf-Life of ɛ-Lysyl-3-(Trimethylstannyl)Benzamide Immunoconjugates, Precursors for 211At Labeling of Antibodies. Bioconjug Chem. 2009 Nov;20(11):2141-6. [Link]

-

PrepChem.com. Synthesis of N-succinimidyl 4-(tri-n-butylstannyl)benzoate. [Link]

-

ResearchGate. Synthesis of (A) succinimidyl ester benzoate monomer 3 and (B)... [Link]

-

Garg PK, et al. Synthesis of radioiodinated N-succinimidyl iodobenzoate: optimization for use in antibody labelling. Int J Rad Appl Instrum A. 1989;40(6):485-96. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. usbio.net [usbio.net]

- 3. mybiosource.com [mybiosource.com]

- 4. usbio.net [usbio.net]

- 5. usbio.net [usbio.net]

- 6. N-Succinimidyl 3-(trimethylstannyl)benzoate | C14H17NO4Sn | CID 129780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chloramine-T in high-specific-activity radioiodination of antibodies using N-succinimidyl-3-(trimethylstannyl)benzoate as an intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Scholars@Duke publication: Synthesis of radioiodinated N-succinimidyl iodobenzoate: optimization for use in antibody labelling. [scholars.duke.edu]

- 9. benchchem.com [benchchem.com]

- 10. N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: synthesis and potential utility for the radioiodination of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Shelf-Life of ɛ-Lysyl-3-(Trimethylstannyl)Benzamide Immunoconjugates, Precursors for 211At Labeling of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

N-Succinimidyl 3-Trimethylstannyl-benzoate molecular weight

An In-Depth Technical Guide to N-Succinimidyl 3-Trimethylstannyl-benzoate for Bioconjugation and Radiopharmaceutical Development

Introduction

This compound is a heterobifunctional crosslinking agent of significant interest to researchers and scientists in the fields of bioconjugation, drug development, and nuclear medicine. Its unique molecular architecture combines two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester and a trimethylstannyl group. This dual-mode reactivity makes it an invaluable tool for the synthesis of complex biomolecular constructs, particularly for labeling antibodies and other proteins with radionuclides.[1][2]

The NHS ester provides a highly efficient and selective means of forming stable amide bonds with primary amines, such as those found on the side chains of lysine residues in proteins.[3][4] Simultaneously, the trimethylstannyl moiety serves as a precursor for radiohalogenation, enabling the facile and stable incorporation of radioisotopes like iodine and astatine into the molecule.[5] This guide provides a comprehensive overview of the compound's properties, its underlying chemical mechanisms, detailed experimental protocols, and its applications in the development of next-generation diagnostics and therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application. Key data are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 382.00 g/mol | [1][] |

| Molecular Formula | C₁₄H₁₇NO₄Sn | [] |

| CAS Number | 122856-01-3 | [2] |

| Appearance | White to Off-White Solid | [2] |

| Purity | ≥98% | |

| Solubility | Dichloromethane, Ether, Ethyl Acetate | [7] |

| Storage | 2-8°C, Under inert atmosphere, Hygroscopic | [2] |

Alternate Names: 1-[[3-(Trimethylstannyl)benzoyl]oxy]-2,5-pyrrolidinedione; 3-(Trimethylstannyl)benzoic Acid 2,5-dioxo-1-pyrrolidinyl Ester.[1][8]

Core Chemistry and Mechanism of Action

The utility of this compound stems from its two key reactive groups, which can be addressed in a sequential manner to achieve controlled bioconjugation.

Part 1: Amine-Reactive NHS Ester Conjugation

The N-hydroxysuccinimide ester is one of the most widely used functionalities for modifying primary amines on biomolecules.[3][9] The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester.[10] This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[4][10]

The efficiency of this reaction is critically dependent on pH.[9] Primary amines are only nucleophilic in their unprotonated state (-NH₂). At acidic pH (<7), these amines are predominantly protonated (-NH₃⁺) and non-reactive.[10] Conversely, at high pH (>9), the competing reaction—hydrolysis of the NHS ester by hydroxide ions—becomes extremely rapid, reducing conjugation efficiency.[3][11] Therefore, a careful balance must be struck. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5, which provides a sufficient concentration of nucleophilic primary amines while minimizing the rate of hydrolysis.[9][11]

Causality Behind Experimental Choices:

-

Buffer Selection: It is imperative to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target biomolecule.[10][11] Phosphate-buffered saline (PBS), bicarbonate, or HEPES buffers are excellent choices.[10]

-

Reactant Concentration: Higher concentrations of the protein and the NHS ester reagent can favor the desired bimolecular conjugation reaction over the unimolecular hydrolysis side reaction.[10]

Caption: Mechanism of NHS ester reaction with a primary amine.

Part 2: The Trimethylstannyl Group for Radiohalogenation

The trimethylstannyl group is a versatile precursor for introducing radiohalogens onto an aromatic ring. The process, known as radioiododestannylation, is an electrophilic aromatic substitution reaction. An electrophilic species of the radiohalogen (e.g., ¹²⁵I⁺) attacks the carbon atom bearing the stannyl group, which is then displaced. This method offers several advantages over direct radioiodination of proteins:

-

Stability: The resulting carbon-iodine bond on the aromatic ring is significantly more stable in vivo than bonds formed by direct iodination of tyrosine residues, leading to lower dehalogenation and reduced off-target accumulation (e.g., in the thyroid).[12]

-

Control: The labeling occurs specifically at the linker, away from the protein's active sites, preserving its biological function.

-

Versatility: This chemistry is effective for various radiohalogens, including isotopes of iodine (¹²³, ¹²⁵I, ¹³¹I) and astatine (²¹¹At), making it suitable for both diagnostic imaging and targeted alpha-particle therapy.[5]

Experimental Protocol: Two-Step Radiolabeling of a Monoclonal Antibody

This protocol describes a self-validating system for labeling a monoclonal antibody (mAb). The workflow is designed to first radiolabel the linker and then conjugate it to the antibody, ensuring that the sensitive biomolecule is not exposed to the potentially harsh conditions of the radiolabeling reaction.

Protocol 1: Radioiodination of this compound

Objective: To replace the trimethylstannyl group with a radioiodine isotope.

Materials:

-

This compound

-

Na[¹²⁵I] (or other iodine radioisotope)

-

Chloramine-T (oxidizing agent)

-

Sodium metabisulfite (quenching agent)

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Phosphate buffer (0.1 M, pH 7.0)

-

C18 Sep-Pak cartridge for purification

Methodology:

-

Reagent Preparation: Dissolve this compound in a minimal volume of anhydrous DMSO to a stock concentration of 1-2 mg/mL. Prepare fresh solutions of Chloramine-T (1 mg/mL in phosphate buffer) and sodium metabisulfite (2 mg/mL in phosphate buffer).

-

Reaction Setup: In a shielded vial, combine 5-10 µL of the linker stock solution with 50 µL of phosphate buffer. Add 1-5 mCi of Na[¹²⁵I].

-

Initiation: Start the reaction by adding 10 µL of the Chloramine-T solution. Vortex gently for 60-90 seconds at room temperature. The Chloramine-T oxidizes I⁻ to the electrophilic I⁺ required for the substitution reaction.

-

Quenching: Stop the reaction by adding 20 µL of the sodium metabisulfite solution. This reduces and inactivates any remaining Chloramine-T, preventing potential damage to the antibody in the next step.

-

Purification: Purify the resulting N-Succinimidyl 3-[¹²⁵I]iodobenzoate from unreacted iodide and reactants.

-

Activate a C18 Sep-Pak cartridge with ethanol followed by water.

-

Load the reaction mixture onto the cartridge.

-

Wash with water to remove unreacted Na[¹²⁵I].

-

Elute the desired radiolabeled linker with ethanol.

-

-

Quantification: Measure the radioactivity of the eluted product to determine the radiochemical yield. The product is now ready for conjugation.

Protocol 2: Conjugation of Radiolabeled Linker to a Monoclonal Antibody

Objective: To conjugate the N-Succinimidyl 3-[¹²⁵I]iodobenzoate to primary amines on the mAb.

Materials:

-

Purified mAb in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

-

Eluted N-Succinimidyl 3-[¹²⁵I]iodobenzoate from Protocol 1

-

Quenching buffer (e.g., 1 M glycine or Tris, pH 8.0)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for final purification.

Methodology:

-

Solvent Exchange: Evaporate the ethanol from the purified linker solution under a gentle stream of nitrogen. Re-dissolve the residue in a minimal volume of anhydrous DMSO.

-

Reaction Setup: Adjust the concentration of the mAb to 2-10 mg/mL in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[9]

-

Conjugation: Add the radiolabeled linker solution to the mAb solution. A typical starting point is a 5- to 10-fold molar excess of the linker relative to the antibody.[10] Incubate for 1-2 hours at 4°C or 30-60 minutes at room temperature, with gentle mixing.[10]

-

Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[10] This will react with and cap any remaining active NHS esters. Incubate for 15-30 minutes.

-

Final Purification: Separate the radiolabeled mAb from unreacted linker and quenching buffer components using a size-exclusion chromatography (desalting) column equilibrated with a suitable storage buffer (e.g., PBS).

-

Validation:

-

Radiochemical Purity: Analyze the final product using techniques like instant thin-layer chromatography (ITLC) or SEC-HPLC with a radiation detector.

-

Immunoreactivity: Perform an ELISA or cell-binding assay to confirm that the labeled antibody retains its ability to bind to its target antigen.

-

Visualization of the Complete Workflow

The following diagram illustrates the integrated two-step labeling process.

Caption: Two-step workflow for antibody radiolabeling.

Applications in Research and Drug Development

The primary application of this compound is in the construction of antibody-radionuclide conjugates (ARCs). These constructs are at the forefront of targeted cancer therapy. By attaching a potent radionuclide to a tumor-targeting antibody, the cytotoxic radiation can be delivered with high precision to cancer cells, sparing healthy tissue.

-

Targeted Alpha Therapy (TAT): The linker is particularly valuable for labeling with alpha-emitters like Astatine-211.[5] Alpha particles have high linear energy transfer and a short path length, making them extremely effective at killing targeted cancer cells with minimal damage to surrounding tissues.

-

Radioimmunotherapy (RIT): Beta-emitting isotopes, such as Iodine-131, can be attached to antibodies for RIT to treat various cancers.

-

Diagnostic Imaging: By using gamma-emitting isotopes like Iodine-123, this linker can be used to create imaging agents for SPECT (Single Photon Emission Computed Tomography) to diagnose disease and monitor therapeutic response.

Conclusion

This compound is a sophisticated and powerful tool for chemical biologists, radiochemists, and drug development professionals. Its well-defined, dual-functionality allows for the controlled and stable linkage of radionuclides to proteins and antibodies. The principles of its NHS ester and organotin chemistries are well-established, and the two-step labeling strategy provides a robust and reproducible method for generating highly specific and functional antibody-radionuclide conjugates. A thorough understanding of the reaction mechanisms and the critical parameters outlined in this guide is essential for leveraging this reagent to its full potential in advancing targeted diagnostics and therapeutics.

References

-

Glen Research. Technical Brief: NHS Ester Amine Reaction for Oligonucleotide Labeling. Available from: [Link]

-

PubChem. N-Succinimidyl 3-(trimethylstannyl)benzoate. Available from: [Link]

-

Pharmaffiliates. This compound. Available from: [Link]

-

Zalutsky, M. R., & Narula, A. S. (1993). N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: Synthesis and Potential Utility for the Radioiodination of Monoclonal Antibodies. Nuclear Medicine and Biology, 20(4), 379-87. Available from: [Link]

-

Liu, Z., et al. (2004). Synthesis and ¹²⁵I Labeling of N-Succinimidyl-3-(tri-n-butylstannyl)benzoate. Journal of Nuclear and Radiochemistry. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. glenresearch.com [glenresearch.com]

- 5. benchchem.com [benchchem.com]

- 7. mybiosource.com [mybiosource.com]

- 8. usbio.net [usbio.net]

- 9. lumiprobe.com [lumiprobe.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: synthesis and potential utility for the radioiodination of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Protein Radiohalogenation using N-Succinimidyl 3-Trimethylstannyl-benzoate

Introduction

In the landscape of radiopharmaceutical development and molecular imaging, the precise and stable attachment of a radionuclide to a biological vector is paramount. N-Succinimidyl 3-Trimethylstannyl-benzoate, often abbreviated as m-MeATE, stands as a critical reagent in this field. It is an organotin compound designed as a precursor for the indirect radiohalogenation of proteins, peptides, and other biomolecules.[1][2] This guide provides a comprehensive overview of the scientific principles, mechanisms, and detailed protocols for utilizing m-MeATE, offering researchers and drug development professionals the foundational knowledge to leverage this powerful bioconjugation tool. The core utility of this compound lies in its ability to facilitate the labeling of sensitive biological molecules with medically relevant radiohalogens—such as Fluorine-18 (¹⁸F), Iodine-125 (¹²⁵I), and Astatine-211 (²¹¹At)—under conditions that preserve their biological function.[3][4]

The Scientific Rationale: The Imperative of Indirect Labeling

A fundamental challenge in radiolabeling proteins, particularly monoclonal antibodies, is the potential for the labeling process itself to damage the molecule, thereby compromising its binding affinity and in vivo performance. Direct radiohalogenation methods, which often employ strong oxidizing agents like Chloramine-T or Iodogen, can lead to the denaturation of the protein and undesirable in vivo behavior, such as rapid dehalogenation and high non-specific uptake of the radionuclide in tissues like the thyroid.[5][6]

The use of a bifunctional "prosthetic group" or "bioconjugation agent" like m-MeATE circumvents these issues. This indirect or multi-step approach separates the harsh radiohalogenation chemistry from the sensitive protein. First, the small, robust precursor molecule (m-MeATE) is radiolabeled. This newly formed radiolabeled intermediate, which is an activated N-succinimidyl ester, is then purified and reacted with the protein under much milder, controlled conditions.

Key Advantages of the m-MeATE Indirect Method:

-

Preservation of Biological Activity: The protein is not exposed to harsh oxidants, preserving its delicate tertiary structure and immunoreactivity.[7]

-

Improved In Vivo Stability: The resulting amide bond is highly stable, and the radiolabel is attached via an aromatic ring, which leads to significantly lower in vivo dehalogenation compared to direct labeling on tyrosine residues.[7][8]

-

Enhanced Tumor Targeting: Studies have demonstrated that antibodies labeled using this method exhibit enhanced tumor localization and more favorable tumor-to-tissue ratios.[6][7]

-

Reduced Non-Specific Uptake: A notable benefit is the dramatic reduction in thyroid uptake of radioiodine, a common issue with direct iodination methods.[5][6]

Core Mechanism of Action

The utility of this compound is rooted in a robust, two-stage chemical process. This sequence ensures both high radiochemical efficiency and biological integrity.

Stage 1: Radiohalogen Destannylation The process begins with an electrophilic aromatic substitution reaction. The trimethylstannyl group (-Sn(CH₃)₃) on the benzoate ring is an excellent leaving group that is readily replaced by a radiohalogen, such as ¹²⁵I⁺ (from Na¹²⁵I and an oxidant) or ²¹¹At⁺.[3][4][9] This reaction is fast and efficient, proceeding rapidly even at room temperature. The product of this stage is the radiolabeled prosthetic group, for example, N-succinimidyl 3-[¹²⁵I]iodobenzoate.

Stage 2: Amine Acylation (Bioconjugation) The N-succinimidyl (NHS) ester end of the newly synthesized prosthetic group is a highly reactive acylating agent.[10] In the second stage, this intermediate is introduced to the target protein in a slightly alkaline buffer (pH 8.0-8.5). At this pH, the primary ε-amino groups of lysine residues on the protein's surface are deprotonated and act as potent nucleophiles.[10][11] They attack the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide group and forming a highly stable, covalent amide bond that securely tethers the radiohalogen to the protein.[9][10]

Experimental Workflows and Protocols

The following sections provide generalized, step-by-step protocols derived from established methodologies. Researchers should adapt these protocols based on the specific protein, radionuclide, and application.

Protocol 1: Synthesis of Radiolabeled Intermediate (e.g., N-succinimidyl 3-[¹²⁵I]iodobenzoate)

This protocol details the radio-iododestannylation of m-MeATE.

Materials:

-

This compound (m-MeATE)

-

Sodium Iodide [¹²⁵I]

-

Oxidant: N-chlorosuccinimide (NCS) or t-butylhydroperoxide (TBHP)[2]

-

Solvent: Chloroform or Methanol

-

Acetic Acid

-

Purification Column: Sep-Pak Silica Cartridge

Procedure:

-

In a shielded vial, dissolve a small quantity (e.g., 10-20 µg) of m-MeATE in the chosen solvent.

-

Add Na[¹²⁵I] to the vial.

-

Initiate the reaction by adding the oxidant (e.g., NCS in methanol). Radiohalogenation of m-MeATE is rapid, often reaching near-quantitative yields within 15 minutes.[2]

-

Quench the reaction by adding a reducing agent if necessary.

-

Purify the resulting N-succinimidyl 3-[¹²⁵I]iodobenzoate. For preparations using TBHP as the oxidant, purification can often be achieved using a simple Sep-Pak cartridge, whereas NCS may require HPLC purification for optimal results.[2]

-

Elute the purified product and evaporate the solvent under a gentle stream of nitrogen.

Protocol 2: Conjugation to the Target Protein

This protocol describes the coupling of the purified active ester to an antibody.

Materials:

-

Purified, solvent-free N-succinimidyl 3-[¹²⁵I]iodobenzoate

-

Target protein (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[11]

-

Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

-

Prepare the antibody solution at a suitable concentration (e.g., 2-5 mg/mL) in the Conjugation Buffer. Ensure the buffer is free of primary amines like Tris or glycine, which would compete in the reaction.[10]

-

Reconstitute the dried radiolabeled intermediate in a small volume of anhydrous DMSO.

-

While gently vortexing, add the DMSO solution of the active ester dropwise to the antibody solution.

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light.[11]

Protocol 3: Purification and Quality Control of the Radiolabeled Protein

This protocol outlines the final purification and validation steps.

Materials:

-

Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)

-

Radio-TLC or Radio-HPLC system

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Purification: Load the reaction mixture onto a pre-equilibrated SEC column (e.g., PD-10). Elute with PBS. The high molecular weight radiolabeled antibody will elute first, separated from smaller, unconjugated reagents and byproducts.[12]

-

Radiochemical Purity (RCP): Analyze an aliquot of the purified product using radio-TLC or radio-HPLC to determine the percentage of radioactivity associated with the protein. The target RCP is typically >95%.

-

Immunoreactivity: Assess the binding capability of the radiolabeled antibody to its target antigen using an appropriate binding assay to ensure biological function has been retained.

Quantitative Analysis and Performance Metrics

The success of a radiolabeling procedure is judged by several key metrics. The m-MeATE method consistently provides high-quality results suitable for preclinical and clinical research.

| Parameter | Typical Value | Source |

| Intermediate Radiolabeling Yield | 85% - 95% | [3] |

| Overall Conjugation Yield | 50% - 80% | [3] |

| Final Radiochemical Purity | > 95% | [12] |

| Specific Activity ([¹²⁵I] MAb) | 50 - 490 kBq/µg | [3] |

| Specific Activity ([¹⁸F]SFB) | 11 - 155 GBq/µmol | [13][14][15] |

Applications in Research and Drug Development

The robustness of the m-MeATE labeling methodology has led to its adoption across a range of advanced applications:

-

Oncology and PET Imaging: While the 3- (meta) trimethylstannyl benzoate is well-documented, the analogous 4- (para) position precursor is famously used to synthesize N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), one of the most widely used prosthetic groups for labeling peptides and antibodies for Positron Emission Tomography (PET) imaging.[13][15]

-

Radioimmunotherapy (RIT): The ability to label antibodies with therapeutic radionuclides is a key application. m-MeATE and its analogs are used to attach alpha-emitters like Astatine-211 (²¹¹At) to antibodies for targeted alpha therapy, a highly potent form of cancer treatment.[4][16] The stability of the conjugate is critical to minimize off-target toxicity.

-

Preclinical Research: The method is used to label various monoclonal antibodies (e.g., C215, MOv18, 81C6) and fragments for biodistribution, pharmacokinetic, and tumor targeting studies in animal models.[3][7]

-

Pre-targeted RIT: m-MeATE has been incorporated into more complex molecular scaffolds for pre-targeted radioimmunotherapy, a strategy that separates the antibody administration from the delivery of the radionuclide to improve therapeutic index.

Conclusion

This compound is more than a chemical reagent; it is an enabling tool for the development of sophisticated radiopharmaceuticals. By providing a pathway for indirect radiohalogenation, it allows for the labeling of complex and sensitive proteins while preserving their essential biological functions. The resulting conjugates exhibit high stability and superior in vivo performance, making this method a cornerstone of modern radiopharmaceutical chemistry. As the demand for highly specific and stable targeted imaging agents and radiotherapeutics continues to grow, the principles and protocols established with precursors like m-MeATE will remain fundamentally important to the field.

References

- Wuest, F., Berndt, M. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F. Nature Protocols. Available at: https://www.

- Lindegren, S., Skarnemark, G., Jacobsson, L., Karlsson, B. (1998). Chloramine-T in high-specific-activity radioiodination of antibodies using N-succinimidyl-3-(trimethylstannyl)benzoate as an intermediate. Nuclear Medicine and Biology. Available at: https://pubmed.ncbi.nlm.nih.gov/9804047/

- Harrison, R. L., Zalutsky, M. R. (1988). Astatination of proteins using an N-succinimidyl tri-n-butylstannyl benzoate intermediate. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes. Available at: https://pubmed.ncbi.nlm.nih.gov/2838383/

- Chéhère, E., et al. (2021). An Improved Synthesis of N-(4-[18F]Fluorobenzoyl)-Interleukin-2 for the Preclinical PET Imaging of Tumour-Infiltrating T-cells. AOAR*. Available at: https://www.semanticscholar.org/paper/An-Improved-Synthesis-of-N-(4-%5B18F%5DFluorobenzoyl)-2-Ch%C3%A9h%C3%A8re-Gour-Gac/4993d0380d32115161048f029a19c676d9539422

- Pandya, D. N., et al. (2017). N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization. Nuclear Medicine and Biology. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5403612/

- O'Donnell, R. T., et al. (2005). Radiopharmaceutical Chemistry of Targeted Radiotherapeutics, Part 2: Radiolytic Effects of 211At α-Particles Influence N-Succinimidyl 3-211At-Astatobenzoate Synthesis. Journal of Nuclear Medicine. Available at: https://jnm.snmjournals.org/content/46/8/1367.long

- Biotium, Inc. (2023). Protocol: Succinimidyl Ester Labeling of Protein Amines. Biotium. Available at: https://biotium.com/support/protocols/succinimidyl-ester-labeling-of-protein-amines/

- Vaidyanathan, G., Zalutsky, M. R. (1994). Improved Synthesis of N-Succinimidyl 4-[18F]Fluorobenzoate and Its Application to the Labeling of a Monoclonal Antibody Fragment. Bioconjugate Chemistry. Available at: https://pubs.acs.org/doi/abs/10.1021/bc00028a012

- Pees, A., et al. (2019). One-Step Synthesis of N-Succinimidyl-4-[18F]Fluorobenzoate ([18F]SFB). Molecules. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6770932/

- Liu, Z., et al. (2005). Synthesis and ~(125)I Labeling of N-Succinimidyl-3-(tri-n-butylstannyl)benzoate. Journal of Isotopes. Available at: https://www.semanticscholar.org/paper/Synthesis-and-~-(125)I-Labeling-of-N-3-(tri-n-Liu-Wang/b6b553c306d8601662a673b224e75c742c3328e3

- O'Donnell, R. T., et al. (2005). Radiopharmaceutical chemistry of targeted radiotherapeutics, part 1: effects of solvent on the degradation of radiohalogenation precursors by 211At alpha-particles. Journal of Nuclear Medicine. Available at: https://pubmed.ncbi.nlm.nih.gov/15872365/

- Bernard, C., et al. (2021). Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds. Molecules. Available at: https://www.mdpi.com/1420-3049/26/24/7615

- Vaidyanathan, G., Zalutsky, M. R. (1994). Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. Duke University Scholars. Available at: https://scholars.duke.

- Bernard, C., et al. (2021). Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8706346/

- Garg, P. K., Garg, S., Zalutsky, M. R. (1993). N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: Synthesis and Potential Utility for the Radioiodination of Monoclonal Antibodies. Nuclear Medicine and Biology. Available at: https://pubmed.ncbi.nlm.nih.gov/8504279/

- Westrøm, S., et al. (2019). Development of 211At radiopharmaceuticals for pre-targeted radioimmunotherapy of disseminated cancer. International Atomic Energy Agency. Available at: https://inis.iaea.org/search/search.aspx?orig_q=RN:51052684

- BenchChem. N-Succinimidyl 4-(tri-n-butylstannyl)benzoate. BenchChem. Available at: https://www.benchchem.com/product/b113061

- Bapodra, A. H., et al. (2022). 18F‑AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals. Molecular Imaging and Biology. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9344445/

- Vaidyanathan, G., Zalutsky, M. R. (1994). Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/8075480/

- Santa Cruz Biotechnology, Inc. This compound. Santa Cruz Biotechnology. Available at: https://www.scbt.

- Zalutsky, M. R., et al. (1989). Enhanced tumor localization and in vivo stability of a monoclonal antibody radioiodinated using N-succinimidyl 3-(tri-n-butylstannyl)benzoate. Cancer Research. Available at: https://pubmed.ncbi.nlm.nih.gov/2790812/

- BenchChem. An In-depth Technical Guide to Protein Labeling with NBD Dodecanoic Acid N-Succinimidyl Ester. BenchChem. Available at: https://www.benchchem.com/uploads/technical-guides/An-In-depth-Technical-Guide-to-Protein-Labeling-with-NBD-Dodecanoic-Acid-N-Succinimidyl-Ester.pdf

- Krasnoperov, V., et al. (2021). Fully automated F-fluorination of N-succinimidyl-4-[F]fluorobenzoate ([F]SFB) for indirect labelling of nanobodies. ResearchGate. Available at: https://www.researchgate.net/publication/353724332_Fully_automated_18_F-fluorination_of_N-succinimidyl-4-18_Ffluorobenzoate_18_FSFB_for_indirect_labelling_of_nanobodies

- Garg, P. K., et al. (1989). Synthesis of radioiodinated N-succinimidyl iodobenzoate: optimization for use in antibody labelling. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes. Available at: https://pubmed.ncbi.nlm.nih.gov/2551846/

- Khawli, L. A., Kassis, A. I. (1989). Synthesis of 125I labeled N-succinimidyl p-iodobenzoate for use in radiolabeling antibodies. International Journal of Radiation Applications and Instrumentation. Part B. Nuclear Medicine and Biology. Available at: https://pubmed.ncbi.nlm.nih.gov/2613529/

- Zalutsky, M. R., Narula, A. S. (1988). Radiohalogenation of a monoclonal antibody using an N-succinimidyl 3-(tri-n-butylstannyl)benzoate intermediate. Cancer Research. Available at: https://pubmed.ncbi.nlm.nih.gov/3345472/

Sources

- 1. scbt.com [scbt.com]

- 2. Synthesis of radioiodinated N-succinimidyl iodobenzoate: optimization for use in antibody labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chloramine-T in high-specific-activity radioiodination of antibodies using N-succinimidyl-3-(trimethylstannyl)benzoate as an intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Astatination of proteins using an N-succinimidyl tri-n-butylstannyl benzoate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: synthesis and potential utility for the radioiodination of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radiohalogenation of a monoclonal antibody using an N-succinimidyl 3-(tri-n-butylstannyl)benzoate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhanced tumor localization and in vivo stability of a monoclonal antibody radioiodinated using N-succinimidyl 3-(tri-n-butylstannyl)benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 125I labeled N-succinimidyl p-iodobenzoate for use in radiolabeling antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. biotium.com [biotium.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Radiopharmaceutical Chemistry of Targeted Radiotherapeutics, Part 2: Radiolytic Effects of 211At α-Particles Influence N-Succinimidyl 3-211At-Astatobenzoate Synthesis | Journal of Nuclear Medicine [jnm.snmjournals.org]

A Technical Guide to Protein Radiolabeling using N-Succinimidyl 3-Trimethylstannyl-benzoate

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the use of N-Succinimidyl 3-Trimethylstannyl-benzoate for the indirect radiolabeling of proteins, a method prized for its mild reaction conditions and the enhanced in vivo stability of the resulting radiolabeled conjugates. This document offers full editorial control to present a logical and scientifically sound narrative, moving beyond rigid templates to deliver field-proven insights and self-validating protocols.

Executive Summary: The Imperative for Stable and Gentle Radiolabeling

In the realm of molecular imaging and targeted radionuclide therapy, the integrity of the radiolabeled protein is paramount. Traditional direct radioiodination methods, which often employ harsh oxidizing agents, can compromise the biological activity of sensitive proteins and lead to rapid in vivo dehalogenation.[1][2] This results in the accumulation of free radioiodine in the thyroid and gastrointestinal tract, obscuring target-specific signals and increasing off-target radiation doses.[3]

The indirect labeling strategy utilizing this compound offers a robust solution to these challenges. This two-step approach involves the radioiodination of a small molecule, the "prosthetic group," which is then conjugated to the protein under gentle conditions.[4][5] This method not only preserves the protein's structure and function but also yields a more stable carbon-iodine bond on an aromatic ring, significantly reducing in vivo deiodination.[1] This guide will provide the foundational knowledge, detailed protocols, and critical insights necessary to successfully implement this advanced radiolabeling technique.

The Core Principle: A Two-Step Strategy for Enhanced Stability

The process leverages two fundamental chemical reactions: the radioiododestannylation of an organotin precursor and the subsequent acylation of primary amines on the protein by an N-hydroxysuccinimide (NHS) ester.

Step 1: Radioiododestannylation. This reaction involves the electrophilic substitution of a trialkylstannyl group (e.g., trimethylstannyl or tributylstannyl) on an aromatic ring with a radionuclide of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). This is typically achieved using a mild oxidizing agent to convert the iodide (I⁻) to an electrophilic iodine species (I⁺).[6]

Step 2: NHS Ester Conjugation. The now-radiolabeled prosthetic group, N-succinimidyl 3-[I]iodobenzoate ([I]SIB), is an activated ester. The NHS ester readily reacts with nucleophilic primary amino groups on the protein, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable amide bond.[5]

The entire workflow can be visualized as follows:

Sources

- 1. Enhanced tumor localization and in vivo stability of a monoclonal antibody radioiodinated using N-succinimidyl 3-(tri-n-butylstannyl)benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differences in the sites of iodination of proteins following four methods of radioiodination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radiohalogenation of a monoclonal antibody using an N-succinimidyl 3-(tri-n-butylstannyl)benzoate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of Radioiodine- or Radiobromine-Labeled RGD Peptides between Direct and Indirect Labeling Methods [jstage.jst.go.jp]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

introduction to bioconjugation with N-Succinimidyl 3-Trimethylstannyl-benzoate

An In-Depth Technical Guide to Bioconjugation with N-Succinimidyl 3-Trimethylstannyl-benzoate: A Dual-Functionality Approach for Advanced Labeling

Introduction

In the landscape of modern drug development and molecular biology, bioconjugation—the chemical linking of two molecules, at least one of which is a biomolecule—stands as a cornerstone technology. It enables the creation of sophisticated constructs like antibody-drug conjugates (ADCs), diagnostic imaging agents, and immobilized enzymes. The choice of a linker is paramount to the success of these endeavors, dictating the stability, functionality, and specificity of the final conjugate.

This guide provides a deep technical dive into the use of this compound, a bifunctional linker of significant interest, particularly in the field of radiopharmaceuticals.[1][2] This molecule, often abbreviated as m-MeATE, possesses two distinct reactive moieties: an amine-reactive N-hydroxysuccinimide (NHS) ester and a versatile trimethylstannyl group. This dual functionality allows for a powerful two-stage strategy: first, the stable covalent attachment to a biomolecule, and second, a subsequent chemical modification, most notably the efficient incorporation of radiohalogens for imaging and therapeutic applications.[3][4]

As Senior Application Scientists, our goal is to move beyond mere protocol recitation. This document will elucidate the underlying chemical principles, explain the causality behind experimental choices, and provide robust, self-validating methodologies for researchers, scientists, and drug development professionals.

Part 1: The Core Chemistry of this compound

The efficacy of this compound stems from its clever design, which physically separates the bioconjugation chemistry from the often harsher conditions required for radiolabeling.

The Amine-Reactive Moiety: N-Hydroxysuccinimide (NHS) Ester

The workhorse of this linker is the NHS ester, one of the most reliable and widely used functional groups for modifying biomolecules.[5][6]

Mechanism of Action: The core reaction is a nucleophilic acyl substitution. The unprotonated primary amine (-NH₂) found on the N-terminus of a protein or on the ε-amino group of lysine residues acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[] This forms a transient tetrahedral intermediate that subsequently collapses, creating a highly stable amide bond and releasing N-hydroxysuccinimide (NHS) as a benign byproduct.[8] This amide linkage is effectively irreversible under physiological conditions.[]

Causality Behind Experimental Choices:

-

pH Control is Critical: The reaction is profoundly pH-dependent. The optimal range is typically between pH 7.2 and 8.5.[9] Below pH 7, the primary amines are increasingly protonated (-NH₃⁺), rendering them non-nucleophilic and halting the reaction.[6] Conversely, above pH 8.5-9.0, the rate of hydrolysis of the NHS ester itself, where water acts as the nucleophile, begins to accelerate significantly.[9] This competing hydrolysis reaction cleaves the ester, yielding an unreactive carboxylic acid and reducing the efficiency of the desired bioconjugation.[6]

-

Buffer Selection: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the target biomolecule for reaction with the NHS ester.[9] Phosphate, borate, or bicarbonate buffers are excellent choices.[9]

-

Reagent Preparation: NHS esters have limited stability in aqueous solutions.[6] Therefore, stock solutions should be prepared immediately before use in an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6][8]

The Versatile Moiety: The Trimethylstannyl Group

The true innovation of this linker lies in the trimethylstannyl (-Sn(CH₃)₃) group. This organotin moiety serves as a precursor for highly efficient radiohalogenation via an electrophilic substitution reaction (destannylation).

Mechanism of Action: Organostannanes are susceptible to cleavage by electrophiles. In the context of radiolabeling, an oxidized radiohalogen (e.g., ¹²⁵I⁺, ¹³¹I⁺, or ²¹¹At⁺) acts as a powerful electrophile. It attacks the aromatic ring at the carbon atom bearing the tin group, leading to the displacement of the trimethylstannyl cation and the formation of a stable carbon-halogen bond. This process is remarkably efficient and can be performed under mild conditions, which is crucial after the linker has already been conjugated to a sensitive biomolecule like an antibody.[3][4]

Causality Behind Experimental Choices:

-

Oxidizing Agents: The radiohalide (e.g., Na¹²⁵I) must first be oxidized to its electrophilic form. Common oxidizing agents for this purpose include N-iodosuccinimide (NIS) or Chloramine-T.[3][4] The choice and concentration of the oxidant must be carefully optimized to ensure efficient activation without causing damage to the biomolecule.

-

Reaction Conditions: The destannylation reaction is typically very fast, often proceeding to high yields in minutes.[3][4] This speed is advantageous as it minimizes the exposure of the antibody to potentially damaging reagents.

While the trimethylstannyl group is also a key component in palladium-catalyzed Stille cross-coupling reactions, its primary and most documented application in the context of this specific bifunctional reagent is for radiohalogenation.[10][11] The Stille reaction's tolerance for various functional groups makes it a powerful synthetic tool, but electrophilic destannylation remains the go-to method for incorporating radiohalogens into biomolecules using this linker.[12][13]

Part 2: Experimental Design & Protocols

A successful bioconjugation experiment hinges on meticulous planning and execution. The following protocols represent a self-validating system for the two-step labeling of a monoclonal antibody.

Pre-Conjugation Considerations & Reagent Handling

| Parameter | Recommendation | Rationale |

| Biomolecule Buffer | Phosphate Buffered Saline (PBS) pH 7.2-7.4 or Borate Buffer pH 8.0-8.5. | Ensures optimal pH for NHS ester reactivity while avoiding competing amine groups.[9] |

| Reagent Stock | Prepare a 10-50 mg/mL stock in anhydrous DMSO or DMF. | The reagent is sensitive to moisture. Anhydrous solvent prevents premature hydrolysis.[8] |

| Storage (Reagent) | Store the solid reagent desiccated at 4°C. Store stock solution at -20°C in small aliquots. | Protects the NHS ester from degradation. Multiple freeze-thaw cycles of the stock should be avoided.[2] |

| Storage (Conjugate) | Store the purified stannylated conjugate at 4°C in PBS pH 7.4. | Studies show high stability for over 3 months at neutral pH and 4°C.[14][15] |

| Molar Excess | 5- to 20-fold molar excess of linker over antibody. | Drives the reaction to completion, but excessive amounts can lead to over-labeling and potential protein aggregation.[6] |

Protocol: Two-Step Antibody Labeling Workflow

This method involves first conjugating the antibody with this compound, purifying the stable intermediate, and then performing the radiolabeling as a separate, subsequent step. This is the preferred method for ensuring the integrity of the biomolecule.

Step A: Conjugation of m-MeATE to the Antibody

-

Prepare Antibody: Start with a purified monoclonal antibody (e.g., Trastuzumab) at a concentration of 1-10 mg/mL in an amine-free buffer like PBS, pH 7.4.[14]

-

Prepare Reagent: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 50 mg/mL.[15]

-

Initiate Reaction: Add a 10-fold molar excess of the reagent solution to the antibody solution while gently vortexing. The final DMSO concentration should ideally be below 10% (v/v).

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

Step B: Purification of the Stannylated Antibody

-

Prepare Column: Equilibrate a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) with PBS, pH 7.4.

-

Separate: Apply the reaction mixture to the column. The larger antibody conjugate will elute first, separating it from unreacted linker and the NHS byproduct.

-

Collect: Collect fractions and measure protein concentration (e.g., by absorbance at 280 nm) to identify the fractions containing the purified stannylated antibody.

Step C: Radiohalogenation of the Stannylated Antibody Note: All radioisotope work must be performed in compliance with institutional and regulatory safety protocols.

-

Prepare Radiohalogen: Astatine-211 or Iodine-125 is typically received as a dry residue. Dissolve it in a small volume (e.g., 15 µL) of a solution containing an oxidizing agent, such as N-iodosuccinimide (NIS) in methanol with 1% acetic acid.[4][14]

-

Initiate Labeling: Add the purified stannylated antibody (e.g., 100-200 µg) to the activated radiohalogen solution.[14]

-

Incubate: The reaction is rapid. Incubate for 5-10 minutes at room temperature.[3]

Step D: Final Purification

-

Separate: Purify the final radiolabeled antibody from unreacted radiohalogen and other small molecules using a second SEC column, as described in Step B.

-

Analyze: The final product should be analyzed for radiochemical yield and purity (e.g., via radio-TLC or radio-HPLC) and biological activity.[4]

Part 3: Data Analysis, Stability, and Best Practices

Stability of the Stannylated Intermediate

A key advantage of this two-step method is the remarkable stability of the ε-lysyl-3-(trimethylstannyl)benzamide immunoconjugate. This allows for the preparation of "kits," where the conjugated antibody can be produced, quality controlled, and stored for later, on-demand radiolabeling.

| Storage Condition | Buffer | Duration | Outcome | Reference |

| 4°C | PBS (pH 7.4) | > 3 months | No compromise in radiolabeling yield or quality. | [14][15] |

| -20°C | PBS (pH 7.4) | > 3 months | Unaffected quality. | [14][15] |

| 4°C | Citrate (pH 5.5) | ~1 month | Significant decrease in radiochemical yield over time. | [14][15] |

Insight: The data clearly indicates that the stannyl-lysine linkage is less stable at acidic pH (≤5.5) and highly stable at neutral pH.[14] This is likely due to acid-catalyzed cleavage of the tin-carbon bond. Therefore, storage in a neutral buffer is mandatory for maintaining the integrity of the precursor conjugate.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conjugation Efficiency | 1. Presence of amine-containing buffers (e.g., Tris).2. Hydrolyzed NHS ester reagent.3. Reaction pH is too low (<7.0). | 1. Perform buffer exchange into PBS or Borate buffer.2. Prepare fresh reagent stock in anhydrous DMSO/DMF immediately before use.3. Adjust pH of the antibody solution to 7.4-8.5. |

| Low Radiolabeling Yield | 1. Degraded stannylated conjugate (improper storage).2. Inefficient oxidation of the radiohalide.3. Insufficient reaction time. | 1. Ensure conjugate was stored at pH 7.4 and 4°C.2. Use fresh oxidizing agent (e.g., NIS, Chloramine-T).3. While the reaction is fast, ensure a minimum of 5-10 minutes incubation. |